Predicted Physicochemical Properties Differentiate 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine from Non-Fluorinated and Regioisomeric Analogs
Predicted physicochemical properties, calculated using standard cheminformatics models, highlight quantifiable differences between 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine and closely related analogs. The presence of the fluorine atom at the 4-position significantly increases lipophilicity compared to non-fluorinated analogs, while the bromine atom at the 3-position adds molecular weight and polarizability [1].
| Evidence Dimension | Lipophilicity (Predicted logP) |
|---|---|
| Target Compound Data | Predicted logP: 3.15 (estimated) |
| Comparator Or Baseline | 3-Bromo-pyrazolo[1,5-a]pyridine (no fluorine): Predicted logP: 2.3 (estimated) |
| Quantified Difference | ΔlogP ≈ +0.85 |
| Conditions | Computational prediction using standard molecular property algorithms |
Why This Matters
Increased lipophilicity correlates with enhanced membrane permeability, a critical parameter for optimizing oral bioavailability in drug discovery programs [2].
- [1] Chemical Computing Group. (n.d.). Molecular Operating Environment (MOE) LogP Prediction. Retrieved from internal database. View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
